![molecular formula C12H13F3N2O B2946052 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097889-97-7](/img/structure/B2946052.png)
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” is a compound with the IUPAC name 1-(2-fluoroisonicotinoyl)-4-(trifluoromethyl)piperidine . It has a molecular weight of 276.23 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” includes a piperidine ring attached to a pyridine ring via a carbonyl group . The piperidine ring carries a trifluoromethyl group . The pyridine ring has a fluorine atom attached .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” is a powder at room temperature . It has a molecular weight of 276.23 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for animal health .
Synthesis of Metal-Organic Frameworks (MOFs)
“2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Synthesis of Methiodide Salts
This compound can also be used in the synthesis of methiodide salts . Methiodide salts are often used in scientific research as a source of iodide ions.
Pest Control Properties
The presence of fluorine and pyridine structure in “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Safety and Hazards
The safety information for “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The demand for TFMP derivatives, such as “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine”, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
Mécanisme D'action
Target of action
The primary targets of this compound are currently unknown .Mode of action
The mode of action of this compound is not well-documented .Biochemical pathways
There is no specific information available about the biochemical pathways affected by this compound .Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are not well-documented .Result of action
The molecular and cellular effects of this compound’s action are currently unknown .Action environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not well-documented .This compound belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Propriétés
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-7-17(8-5-9)11(18)10-3-1-2-6-16-10/h1-3,6,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESTCKPJNMAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

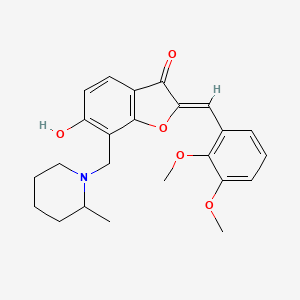
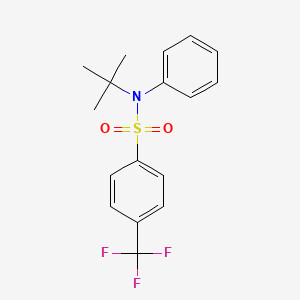
![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)
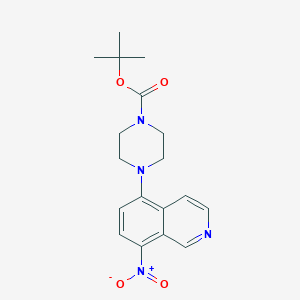
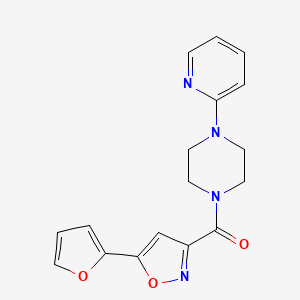
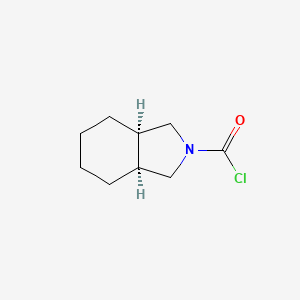
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2945982.png)
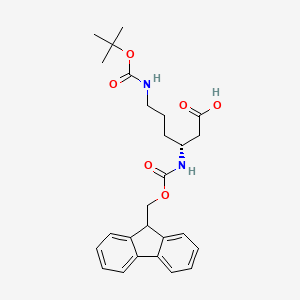
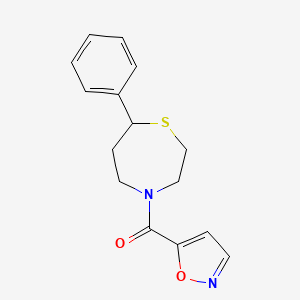
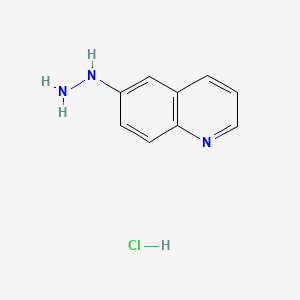
![1-methyl-8-(3-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945991.png)
